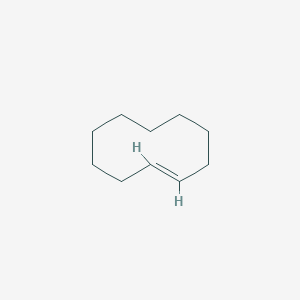

trans-Cyclodecene

Description

Significance of Medium-Sized Rings in Organic Chemistry

Medium-sized rings, which consist of eight to eleven atoms, hold a unique position in organic chemistry. nih.govsioc-journal.cn Their synthesis presents considerable challenges primarily due to the presence of transannular strain, which is the steric strain resulting from interactions between atoms across the ring, and torsional strain from eclipsed conformations of the ring atoms. nih.gov Unlike smaller rings (five to seven-membered) and larger macrocycles (twelve-membered and above), which can more readily adopt low-energy conformations, medium-sized rings are often conformationally constrained and less stable. nih.gov

Despite the synthetic difficulties, there is a growing interest in medium-sized rings within fields like drug discovery. mdpi.com These structures are prevalent in a variety of bioactive natural products. nih.govnus.edu.sg It is believed that the distinct balance between structural rigidity and conformational flexibility in medium-sized rings can lead to higher binding affinities for biological targets compared to their smaller ring counterparts. nih.gov The exploration of this chemical space is crucial for the development of new therapeutic agents. mdpi.com Consequently, the development of novel and efficient synthetic methods for constructing medium-sized rings is an active area of research. sioc-journal.cnmdpi.comrsc.org

Overview of trans-Cyclodecene's Unique Structural Features

trans-Cyclodecene is a notable example of a medium-sized cycloalkene. Its defining feature is the trans configuration of the double bond within the ten-membered ring. This configuration imposes significant geometric constraints and results in a highly strained molecule. stackexchange.com In contrast to its cis-isomer, which can adopt a more relaxed conformation, the trans geometry forces the carbon chain to span the double bond in a way that introduces considerable strain. stackexchange.comvaia.com

One of the most significant structural consequences of this strain is the non-planar, or twisted, nature of the double bond itself. iupac.orgresearchgate.net This distortion from the ideal planar geometry of a typical double bond leads to a higher energy state for the highest occupied molecular orbital (HOMO), which in turn influences its reactivity. researchgate.net Furthermore, the trans configuration can lead to one of the hydrogens on the double bond being directed towards the interior of the ring, causing steric hindrance with atoms on the opposite side of the ring, a phenomenon known as a transannular interaction. stackexchange.com Due to this inherent strain, trans-cyclodecene is less stable than cis-cyclodecene (B1623649). vaia.com The molecule exists in multiple conformations, and low-temperature NMR studies have been instrumental in identifying and characterizing these different forms. researchgate.netnih.govminsky.aicaltech.edu

Historical Development of Research on trans-Cyclodecenes

The study of trans-cycloalkenes, including trans-cyclodecene, has a rich history rooted in the exploration of stereochemistry and reaction mechanisms. Early research focused on the challenges of synthesizing and isolating these strained molecules. The existence of a stable trans isomer in a medium-sized ring was a significant finding, as smaller rings like cyclohexene (B86901) and cycloheptene (B1346976) can only accommodate a trans double bond as a transient, highly reactive intermediate. stackexchange.com

A key figure in this area was Arthur C. Cope, whose work on the optical stability of trans-cyclononene and trans-cyclodecene was groundbreaking. acs.org His research demonstrated that the conformational barriers in these molecules were substantial. While trans-cyclooctene (B1233481) could be resolved into stable optical isomers, early attempts to resolve trans-cyclodecene did not show detectable optical activity, indicating a lower barrier to racemization compared to its smaller ring counterpart. minsky.aiacs.org

Over the years, various synthetic methods have been developed to access trans-cyclodecene and its derivatives. These include the hydrogenation of 1,2-cyclodecadiene (B8531623) and dehydrohalogenation reactions. vaia.comprepchem.com More recent synthetic strategies involve innovative approaches like domino reactions involving 4π electrocyclic ring opening. researchgate.netresearchgate.net The development of these methods has been crucial for enabling further studies into the unique reactivity and conformational properties of trans-cyclodecenes. researchgate.net Spectroscopic techniques, particularly dynamic NMR spectroscopy at low temperatures, have been vital in elucidating the complex conformational landscape of trans-cyclodecene. researchgate.netminsky.aicaltech.edu These studies have revealed the presence of multiple interconverting conformations, providing deep insights into the energetics and dynamics of this strained cyclic system. nih.govcaltech.edu

Structure

3D Structure

Properties

IUPAC Name |

cyclodecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIYGNATMHQYCT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC/C=C/CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-20-1 | |

| Record name | Cyclodecene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,9-Cyclododecatriene, (E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans Cyclodecene and Derivatives

Strategies for Carbon-Carbon Double Bond Formation

The formation of the endocyclic trans-double bond is the critical step in the synthesis of cyclodecene (B14012633) and its derivatives. Methodologies range from the partial reduction of more unsaturated precursors to elimination reactions and complex pericyclic rearrangements.

Selective hydrogenation provides a direct route to trans-cyclodecene by the partial reduction of a suitable precursor. One documented method involves the hydrogenation of 1,2-cyclodecadiene (B8531623). Using a palladium on charcoal catalyst, this reaction yields a mixture of products, with trans-cyclodecene being a significant component. prepchem.com The reaction demonstrates that a strained allene (B1206475) can be selectively reduced to the less stable trans-alkene isomer. prepchem.com

Another approach involves the controlled catalytic hydrogenation of cis-cyclodecene (B1623649) to its trans-isomer. brainly.com This conversion can be performed using a specialized catalyst system, such as Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline. brainly.com By carefully controlling the addition of hydrogen gas at low pressure, the catalyst facilitates the isomerization from the cis to the trans double bond configuration. brainly.com

| Substrate | Catalyst | Product(s) | Yield of trans-Cyclodecene |

| 1,2-Cyclodecadiene | 10% Pd on charcoal | trans-Cyclodecene, cis-Cyclodecene, Cyclodecane (B1584694) | 17-32% prepchem.com |

| cis-Cyclodecene | Lindlar's catalyst (Pd/CaCO₃, lead acetate, quinoline) | trans-Cyclodecene | - |

The elimination of a hydrogen halide (HX) from a halocycloalkane is a classic method for alkene synthesis. In the case of bromocyclodecane, dehydrohalogenation leads to the formation of cyclodecene. However, this reaction predominantly yields the more stable cis-cyclodecene isomer. vaia.com The preference for the cis product is attributed to the lower angular strain in the cis configuration compared to the highly strained trans isomer within the ten-membered ring. vaia.com Consequently, trans-cyclodecene is typically the minor product in this type of elimination reaction.

More sophisticated methods involving pericyclic reactions have been developed to afford functionalized medium-sized trans-cycloalkenes, including derivatives of trans-cyclodecene. These pathways often involve the generation of a highly reactive, short-lived intermediate that dictates the final trans stereochemistry. sci-hub.seresearchgate.net

A powerful strategy for constructing the trans-double bond involves a 4π electrocyclic ring-opening reaction. sci-hub.seresearchgate.net This process typically starts with a cis-fused bicyclic cyclobutene (B1205218), which upon thermal activation, undergoes a conrotatory 4π electrocyclic ring opening. researchgate.netresearchgate.net This specific stereochemical course leads to the formation of a short-lived cis,trans-cycloalkadiene intermediate. sci-hub.seresearchgate.net The inherent strain and geometry of this intermediate are key to establishing the trans configuration of one of the double bonds within the newly formed medium-sized ring. advanceseng.com This method is noted for its stereospecificity, which reliably constructs the strained trans double bond. sci-hub.se

Building upon the 4π electrocyclic ring opening, a domino reaction sequence allows for the synthesis of functionalized trans-cycloalkenes. sci-hub.seadvanceseng.comnih.gov In this approach, the cis,trans-cycloalkadiene intermediate, generated from the ring opening of a bicyclic precursor, is immediately trapped by an electrophile in a conjugate addition reaction. sci-hub.seresearchgate.net This domino 4π electrocyclic ring-opening/alkylation cascade provides a versatile route to a variety of substituted medium-sized trans-cycloalkenes. sci-hub.seresearchgate.net For instance, a functionalized trans-cyclodecene derivative was successfully synthesized from an isolated cyclodecadiene intermediate using this methodology. sci-hub.seresearchgate.net

| Precursor | Electrophile | Conditions | Product | Yield |

| Bicyclo[8.2.0]dodecene derivative | N-Phenyl-bis(trifluoromethanesulfonimide) | THF, 50°C, 12h | Functionalized trans-Cyclodecene | - |

| Isolated Cyclodecadiene | Tf₂NPh | CH₂Cl₂, 0°C to rt | trans-Cyclodecene derivative (2ia) | 87% sci-hub.se |

The precursors required for the electrocyclic ring-opening pathways are often synthesized using a [2+2] cycloaddition reaction. sci-hub.seresearchgate.netnih.gov This strategy typically begins with a simple cycloalkanone, which is first converted to its corresponding enol silyl (B83357) ether. sci-hub.seresearchgate.net The subsequent [2+2] cycloaddition of this enol ether with an appropriate ketene (B1206846) or alkyne generates the necessary cis-fused bicyclic cyclobutene system. sci-hub.seresearchgate.netnih.gov This cycloaddition is a critical initial step in a multi-stage sequence that ultimately yields functionalized trans-cyclodecenes after the subsequent ring-opening and alkylation steps. sci-hub.seresearchgate.net

Electrocyclic Ring Opening Pathways

4π Electrocyclic Ring Opening

Functionalization of trans-Cyclodecene

The inherent strain of the trans-double bond in trans-cyclodecene makes it a reactive and versatile platform for further functionalization.

A novel method for preparing functionalized TCAs, including derivatives of trans-cyclodecene, starts from simple cycloalkanones. researchgate.net This multi-step process involves the formation of an enol silyl ether, a [2+2] cycloaddition, and a subsequent domino 4π electrocyclic ring opening/alkylation sequence. researchgate.netsci-hub.se This approach allows for the introduction of various functional groups.

The reactivity of the strained double bond is highlighted by its participation in various cycloaddition and transformation reactions. For instance, functionalized trans-cyclooctenes, structurally related to trans-cyclodecene, have been shown to react with 1,2,4,5-tetrazine (B1199680) at room temperature to yield trans-fused products as a single diastereomer. sci-hub.se Furthermore, osmium tetroxide-catalyzed dihydroxylation can convert these TCAs into diastereomerically pure trans-cyclooctanediols. sci-hub.se

The development of synthetic routes to functionalized TCAs is significant as these compounds have potential applications as organocatalysts. sci-hub.se The planar chirality arising from the restricted rotation of the polymethylene chain is a key feature of these molecules. sci-hub.se

Asymmetric Synthesis of Chiral trans-Cyclodecene Derivatives

The synthesis of enantiomerically enriched trans-cyclodecene derivatives is of considerable interest due to the molecule's planar chirality. sci-hub.se Strategies to achieve this often rely on either transferring existing chirality from a starting material or employing enantioselective catalysts.

Chirality transfer provides an effective method for the synthesis of optically pure TCAs. sci-hub.se This strategy involves the use of enantiomerically enriched starting materials to direct the stereochemical outcome of the reaction.

One notable example involves a domino reaction sequence that starts with a [2+2] cycloaddition followed by a 4π electrocyclic ring-opening reaction. sci-hub.seresearchgate.net This process can generate a transient, short-lived cis,trans-cycloalkadiene intermediate. sci-hub.seresearchgate.net The stereospecific nature of the 4π electrocyclic ring opening ensures a reliable construction of the trans double bond. sci-hub.se

Crucially, it has been demonstrated that central-to-planar chirality transfer can be achieved from enantiomerically enriched cyclobutenes to the resulting TCAs. sci-hub.seresearchgate.net For instance, the reaction of an enantiopure bicyclo[5.2.0]nonene derivative resulted in racemization, indicating a low racemization barrier for the nine-membered TCA intermediate. sci-hub.se In contrast, similar reactions with different substrates have successfully produced optically pure trans-cyclooctenes, showcasing the potential of this strategy when the racemization barrier is sufficiently high. sci-hub.se This method represents a rare example of utilizing chiral memory through a transient planar chiral intermediate. researchgate.net

Enantioselective catalysis offers a powerful alternative for the asymmetric synthesis of chiral cycloalkene derivatives. These methods utilize chiral catalysts to control the stereochemistry of the reaction, often leading to high enantiomeric excess (ee).

While direct enantioselective synthesis of trans-cyclodecene itself is a specific challenge, related systems demonstrate the feasibility of this approach. For example, highly enantio- and diastereoselective transannular ketone-ene reactions have been achieved using a chromium(III) triflate tridentate Schiff base complex as a catalyst. nih.gov This reaction allows electronically unactivated keto-olefins to form enantioenriched bicyclic alcohols. nih.gov A key demonstration of this method's utility is the kinetic resolution of a configurationally stable planar-chiral cyclodecenone. nih.gov

Another powerful strategy is the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates. rsc.orgnih.govnih.gov This method yields γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.orgnih.govnih.gov These products are versatile precursors to a wide array of substituted cycloalkenones. rsc.orgnih.gov The ability to prepare both enantiomers of the products using this catalyst-controlled approach provides a unified strategy for accessing stereochemically diverse compounds. rsc.org

A one-pot enantioselective cyclopropanation of a meso-aminocyclopentene derivative followed by a thermally induced rearrangement has been reported to produce a piperidine-fused trans-cycloalkene. snnu.edu.cn With a nine-membered bicyclic substrate, this rearrangement proceeded at a lower temperature and furnished the corresponding trans-cyclodecene derivative in 93% yield and 97% ee. snnu.edu.cnepfl.ch

Stereochemistry and Isomerism of Trans Cyclodecene

Geometric Isomerism in Cyclodecenes (cis vs. trans)

Geometric isomerism in cyclodecenes arises from the restricted rotation about the carbon-carbon double bond within the ten-membered ring. pearson.com This constraint leads to the existence of two distinct isomers: cis-cyclodecene (B1623649) and trans-cyclodecene, also designated as (Z)-cyclodecene and (E)-cyclodecene, respectively. wikipedia.org In the cis isomer, the substituent groups on the double bond are positioned on the same side, whereas in the trans isomer, they are on opposite sides. pearson.com This fundamental difference in spatial arrangement significantly impacts the molecule's properties and stability.

Relative Configurational Stability

In contrast to acyclic alkenes where the trans isomer is generally more stable due to reduced steric hindrance, the stability of cycloalkene isomers is highly dependent on ring size. quora.comquora.com For cycloalkenes with eleven or fewer carbon atoms in the ring, the cis isomer is more stable than the trans isomer. stackexchange.com This is because the incorporation of a trans double bond into a small or medium-sized ring introduces considerable ring strain. quora.comstackexchange.com Specifically for cyclodecene (B14012633), the cis isomer is the more stable configuration. stackexchange.comechemi.com The strain in trans-cycloalkenes arises from the difficulty of the polymethylene chain to span the trans double bond, leading to a twisted and strained conformation. stackexchange.com One of the hydrogen atoms on the trans double bond is forced into the interior of the ring, causing significant steric repulsion with the carbons on the opposite side, a phenomenon known as transannular strain. stackexchange.comechemi.com This destabilizing interaction is a key factor in the lower stability of trans-cyclodecene compared to its cis counterpart.

Equilibration studies have provided quantitative data on the relative stabilities. In an acetic acid solution at 100.4°C, the equilibrium ratio of cis-cyclodecene to trans-cyclodecene was found to be 12.2. researchgate.net This corresponds to a significant difference in the standard free energies, enthalpies, and entropies of isomerization, confirming the greater thermodynamic stability of the cis isomer. researchgate.net

| Cycloalkene | Equilibrium Ratio (cis/trans) |

|---|---|

| Cyclononene | 232 |

| Cyclodecene | 12.2 |

| Cycloundecene | 0.406 |

| Cyclododecene | 0.517 |

Factors Influencing cis/trans Equilibrium

The equilibrium between cis- and trans-cyclodecene can be influenced by several factors, including temperature and solvent. As demonstrated by equilibration studies conducted at different temperatures (79.9°C, 100.4°C, and 130.0°C), the position of the equilibrium is temperature-dependent. researchgate.net The solvent can also play a role in the relative stabilities of the isomers. researchgate.net For instance, the use of different solvents can alter the energy barriers for isomerization and potentially shift the equilibrium.

Isomerization from the more stable cis isomer to the less stable trans isomer can be achieved through various methods that involve the temporary breaking and reforming of the π-bond. pearson.com These methods include photochemical isomerization, where the absorption of light energy promotes the molecule to an excited state where rotation around the carbon-carbon bond is possible. pearson.com Catalytic isomerization using metal catalysts such as palladium or platinum can also facilitate this conversion. pearson.com

Planar Chirality in trans-Cyclodecene

trans-Cyclodecene is a notable example of a molecule that exhibits planar chirality. sci-hub.se This form of stereoisomerism does not arise from a traditional chiral center (an atom with four different substituents) but from the arrangement of atoms or groups in a non-planar fashion with respect to a chiral plane.

Origins of Planar Chirality

The planar chirality of trans-cyclodecene originates from the restricted rotation of the polymethylene chain around the rigid plane of the trans-double bond. sci-hub.se The carbon atoms of the double bond and the two atoms directly attached to them define a plane. The remainder of the carbon chain can be arranged on one side of this plane or the other, creating two non-superimposable mirror images (enantiomers). stackexchange.com The inability of the polymethylene bridge to swing from one side of the double bond to the other without overcoming a significant energy barrier is the source of this chirality. sci-hub.se

Racemization Barriers and Optical Stability

The optical stability of trans-cycloalkenes is directly related to the energy barrier for racemization, which is the interconversion of the two enantiomers. This process requires the polymethylene chain to pass through the plane of the double bond. caltech.edu For trans-cyclooctene (B1233481), this barrier is high enough to allow for the separation of its enantiomers. caltech.edu However, as the ring size increases, the flexibility of the methylene (B1212753) chain also increases, which generally leads to a lower racemization barrier.

In the case of trans-cyclononene, the barrier is significantly lower, with a half-life of only about 6 seconds at 30°C. caltech.edu For trans-cyclodecene, attempts to resolve the enantiomers have been unsuccessful. caltech.eduresearchgate.net When trans-cyclodecene was recovered from pure diastereoisomeric platinum complexes under conditions that allowed for the observation of optical activity in trans-cyclononene, the resulting trans-cyclodecene was optically inactive. researchgate.net This indicates that the barrier to racemization in trans-cyclodecene is very low, and the enantiomers interconvert rapidly at room temperature. caltech.eduresearchgate.net Low-temperature NMR studies have shown that trans-cyclodecene exists as a mixture of five rapidly interconverting conformations at -154.9 °C, further illustrating its conformational mobility. acs.org

| Compound | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| trans-Cyclooctene | 35.6 ± 0.9 | caltech.edu |

| trans-Cyclononene | 20 ± 2 | caltech.edu |

| trans-Cyclodecene | Low (optically inactive) | caltech.eduresearchgate.net |

Diastereoisomerism of Substituted trans-Cyclodecenes

When substituents are introduced onto the trans-cyclodecene ring, the possibility of diastereoisomerism arises. Diastereomers are stereoisomers that are not mirror images of each other. In substituted trans-cyclodecenes, diastereomerism can result from the combination of the planar chirality of the trans-cycloalkene ring and the stereochemistry of the substituents.

The presence of substituents can create additional stereocenters, leading to multiple diastereomeric forms. The interconversion between these diastereomers can sometimes be observed using techniques like NMR spectroscopy. rsc.org For instance, studies on derivatives of trans-cyclodecene have detected mixtures of diastereoisomers. rsc.org The relative stability and interconversion of these diastereomers are influenced by the nature and position of the substituents, which can affect the conformational preferences of the ten-membered ring. The development of synthetic methods to control the formation of specific diastereomers is an active area of research, with strategies like dynamic kinetic resolution being employed to favor the formation of a single diastereomer. sci-hub.se

Conformational Analysis and Dynamics of Trans Cyclodecene

Conformational Landscape and Preferred Conformers

The conformational preferences of trans-cyclodecene have been extensively studied using a combination of experimental techniques, primarily dynamic nuclear magnetic resonance (NMR) spectroscopy at low temperatures, and computational methods.

Early investigations into the conformations of ten-membered rings, such as cyclodecane (B1584694), established the boat-chair-boat (BCB) as a key low-energy conformation. slideshare.netchemistryschool.net This structural motif minimizes transannular strain, which arises from steric interactions between hydrogens across the ring. chemistryschool.net For trans-cyclodecene, the introduction of the rigid trans double bond significantly influences the accessible conformations. caltech.edu

Low-temperature ¹³C NMR spectroscopy has been a powerful tool in elucidating the conformational mixture of trans-cyclodecene. At a temperature of -154.9 °C, the NMR spectrum reveals the presence of five distinct conformations. researchgate.netacs.org Further analysis of the spectra, including proton NMR with decoupling of allylic hydrogens, has shown that three of these conformations possess C₁ symmetry (lacking any symmetry elements) and two have C₂ symmetry (possessing a twofold rotational axis). researchgate.netacs.org While computational models have also predicted the existence of multiple conformers, there has been some discrepancy with experimental findings regarding the exact symmetry assignments. unibas.it

The conformations of trans-cyclodecene are not limited to the classic boat-chair-boat structure found in cyclodecane. iupac.org X-ray crystallographic analysis of a trans-cyclodecen-5-yl-p-nitrobenzoate derivative revealed that the major component in the solid state adopts a conformation that is not directly related to the stable cyclodecane conformation. iupac.org This highlights the intricate balance of forces that determine the preferred shapes of this medium-sized ring.

The relative populations of the five observed conformers of trans-cyclodecene have been determined from the intensities of the signals in the low-temperature ¹³C NMR spectra. researchgate.netunibas.it At -154.9 °C, the populations of these conformers are unequally distributed, ranging from as low as 3.0% to as high as 37.6%. researchgate.netacs.org The least populated conformer has a free energy that is 0.59 kcal/mol higher than the most stable conformer at this temperature. researchgate.netacs.org

| Conformer | Symmetry | Population (%) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Most Stable | C₁ or C₂ | 37.6 | 0.00 |

| Other | C₁ or C₂ | Varies | Varies |

| Other | C₁ or C₂ | Varies | Varies |

| Other | C₁ or C₂ | Varies | Varies |

| Least Stable | C₁ or C₂ | 3.0 | 0.59 |

Identification of Conformational States (e.g., Boat-Chair-Boat)

Dynamics of Conformational Interconversion

The various conformers of trans-cyclodecene are not static but are in a constant state of interconversion. The rates of these exchanges are temperature-dependent and are characterized by specific energy barriers.

Dynamic NMR studies have been instrumental in quantifying the energy barriers for the interconversion between the different conformers of trans-cyclodecene. One of the observed dynamic processes, which leads to a time-averaged plane of symmetry at higher temperatures, has a free energy of activation (ΔG‡) of 6.5–6.6 kcal/mol. unibas.it This value is associated with the interconversion of the five populated conformers. unibas.it

A separate dynamic process has been identified through ¹H NMR spectroscopy by observing the behavior of the allylic protons. researchgate.netresearchgate.net At a coalescence temperature of -102.3 °C, a free-energy barrier of 8.05 ± 0.2 kcal/mol was calculated for this process, which is suggested to be due to the slowing of the exchange of geminal hydrogen positions. researchgate.netresearchgate.net Studies on a deuterated analog, trans-cyclodecene-1,2,4,4,9,9-d6, revealed a process involving the rotation of the trans-alkene group through the methylene (B1212753) loop with an activation energy of 10.7 ± 0.3 kcal/mole. minsky.ai Another study on 3,3-difluoro-trans-cyclodecene identified a process with a free energy of activation of 12.4 kcal/mole at 2.8°C. caltech.edu

| Process | ΔG‡ (kcal/mol) | Temperature (°C) | Method | Compound |

|---|---|---|---|---|

| Conformer Interconversion | 6.5–6.6 | -139 | ¹³C NMR | trans-Cyclodecene |

| Geminal Hydrogen Exchange | 8.05 ± 0.2 | -102.3 | ¹H NMR | trans-Cyclodecene |

| Alkene Group Rotation | 10.7 ± 0.3 (Ea) | N/A | ¹H NMR | trans-Cyclodecene-d6 |

| Ring Process | 12.4 | 2.8 | ¹⁹F NMR | 3,3-Difluoro-trans-cyclodecene |

The rates of conformational exchange in trans-cyclodecene are highly dependent on temperature. unibas.itminsky.ai As the temperature is lowered, the exchange rates decrease, and on the NMR timescale, the individual conformers can be "frozen out" and observed as distinct species. unibas.it For instance, the ¹³C NMR spectrum of trans-cyclodecene shows a single line for the ethylenic carbons at room temperature, which splits into eight lines of varying intensities at –155 °C, corresponding to the five different conformers. unibas.it

The study of trans-cyclodecene-1,2,4,4,9,9-d6 over a range of temperatures allowed for the determination of not just the activation energy but also the frequency factor for the rotation of the trans-alkene group. minsky.ai Similarly, the spectra of 3,3-difluoro-trans-cyclodecene showed continuous changes over a wide temperature range, from above ambient temperature down to approximately -140°C, indicating multiple temperature-dependent dynamic processes. caltech.edu This temperature-dependent behavior is a hallmark of molecules with complex conformational dynamics and relatively low barriers to interconversion.

Strain Energy and Thermodynamic Considerations

Transannular Strain in Medium-Sized Cycloalkenes

Medium-sized rings, typically defined as those containing 8 to 11 carbon atoms, are subject to a unique type of steric hindrance known as transannular strain. wikipedia.org This strain arises from non-bonded interactions between atoms across the ring from each other. wikipedia.orgechemi.com In trans-cycloalkenes of this size, the geometry of the trans double bond forces some substituent atoms, particularly hydrogens, into the interior of the ring, leading to significant repulsive interactions with atoms on the opposite side. echemi.comquora.comstackexchange.comquora.com

Sources of Transannular Interactions

The primary sources of strain in these cyclic systems are a combination of angle strain (Baeyer strain), torsional strain (Pitzer strain), and steric strain (van der Waals strain). wikipedia.org

Angle Strain (Baeyer Strain): This type of strain results from the deviation of bond angles from their ideal values. wikipedia.org While smaller rings like cyclopropane (B1198618) exhibit significant angle strain due to their compressed bond angles, medium-sized rings can also experience angle strain, though often to a lesser extent as they have more flexibility to adopt puckered conformations. libretexts.orgspcmc.ac.in

Steric Strain (Van der Waals Strain): This is the repulsive force that occurs when non-bonded atoms are forced into close proximity. libretexts.org Transannular strain is a specific and significant manifestation of steric strain in medium-sized rings. wikipedia.org For trans-cyclodecene, one of the hydrogen atoms on the trans double bond is directed towards the interior of the ring, causing steric repulsion with the carbons and hydrogens on the other side of the ring. quora.comstackexchange.comquora.com

Influence of Ring Size on Strain

The magnitude of these strains, particularly transannular strain, is highly dependent on the size of the ring.

Small Rings (3-4 members): These are dominated by severe angle strain. libretexts.org

Common Rings (5-7 members): These rings can adopt conformations that significantly minimize all types of strain. Cyclohexane is considered largely strain-free. libretexts.orgyale.edu

Large Rings (12+ members): In larger rings, the carbon chain is flexible enough to accommodate a trans double bond without significant transannular strain, and the trans isomer once again becomes more stable than the cis isomer, similar to acyclic alkenes. echemi.comstackexchange.com

Ring Strain Energy Contributions to Molecular Stability

The total strain energy of a molecule is a measure of its instability compared to a hypothetical strain-free reference compound. This excess energy is released as heat during combustion. libretexts.org The strain energy of trans-cyclodecene is considerably higher than that of its cis isomer, directly reflecting its lower stability.

The higher strain in trans-cyclodecene is a direct result of the unfavorable interactions forced by the trans geometry within the ten-membered ring. The molecule must contort into a high-energy conformation to accommodate the trans double bond, leading to increased angle, torsional, and, most notably, transannular strain. quora.comstackexchange.comquora.com

Below is a table comparing the strain energies of cis- and trans-cyclodecene.

| Compound | Strain Energy (kcal/mol) |

| cis-Cyclodecene (B1623649) | 6.2 |

| trans-Cyclodecene | 13.5 |

| Data sourced from Vulcanchem vulcanchem.com |

Enthalpies of Hydrogenation in Configurational Stability Assessment

The enthalpy of hydrogenation (ΔH°hydrog) is the heat released when an alkene is hydrogenated to its corresponding alkane. It serves as a direct experimental measure of the relative stability of alkenes. libretexts.org When comparing isomers that produce the same alkane upon hydrogenation, the less stable isomer will release more heat. masterorganicchemistry.com

The hydrogenation of both cis- and trans-cyclodecene yields cyclodecane (B1584694). Experimental data shows that the heat of hydrogenation for trans-cyclodecene is significantly more exothermic than for cis-cyclodecene, confirming that the trans isomer is less stable. researchgate.net The difference in their heats of hydrogenation reflects the greater ring strain present in the trans isomer. researchgate.net

The following table presents the enthalpies of hydrogenation for a series of cis and trans cycloalkenes.

| Cycloalkene | Enthalpy of Hydrogenation (kcal/mol) |

| cis-Cyclooctene | -22.98 |

| trans-Cyclooctene (B1233481) | -32.24 |

| cis-Cyclononene | -23.62 |

| trans-Cyclononene | -26.49 |

| cis-Cyclodecene | -20.67 |

| trans-Cyclodecene | -24.01 |

| Data sourced from ResearchGate researchgate.net |

The data clearly illustrates that for these medium-sized rings, the trans isomer consistently has a more negative (more exothermic) enthalpy of hydrogenation, indicating lower thermodynamic stability compared to the corresponding cis isomer.

Spectroscopic and Structural Elucidation Methodologies

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like trans-cyclodecene. By analyzing NMR spectra at various temperatures, researchers can gain insights into the energy barriers and exchange processes between different conformers.

Low-temperature DNMR studies have been instrumental in revealing the complex conformational equilibrium of trans-cyclodecene. At room temperature, the NMR spectra show deceptively simple patterns due to the rapid interconversion of various conformations. dss.go.th However, as the temperature is lowered, the rate of these exchanges slows down, allowing for the observation of signals from individual conformers.

A low-temperature ¹³C NMR study of trans-cyclodecene revealed the presence of multiple conformations. acs.org At -154.9 °C, the ¹³C spectrum displayed eight distinct peaks for the olefinic carbons, which was interpreted as evidence for five coexisting conformations. acs.orgresearchgate.net Three of these conformers possess C₁ symmetry, while the other two have C₂ symmetry. acs.orgresearchgate.net The populations of these conformers were found to range from 3.0% to 37.6%, with the least populated conformer having a free energy of 0.59 kcal/mol relative to the most stable one. acs.orgresearchgate.net Further evidence supporting the number and symmetries of these conformations was obtained from the proton NMR spectrum of the olefinic hydrogens at the same temperature, with decoupling of the allylic hydrogens. acs.orgresearchgate.net

The study of deuterated trans-cyclodecene, specifically trans-cyclodecene-1,2,4,4,9,9-d₆, also provided significant insights. caltech.edu The ¹H NMR spectrum of the allylic protons in this molecule changed from a singlet at room temperature to an AB quartet by -74 °C, attributed to the slowing of the double bond's rotation through the ring. acs.org This process was found to have an activation energy of 10.7 ± 0.3 kcal/mol. acs.orgcaltech.edu

Similarly, a ¹⁹F NMR study of 3,3-difluoro-trans-cyclodecene confirmed the population of more than one conformation at lower temperatures. acs.org By -148 °C, two AB quartets were clearly identifiable, indicating the presence of at least two major conformations in a ratio of 85:15, with smaller peaks suggesting the existence of additional minor conformers. caltech.educaltech.edu

Table 1: Conformational Data of trans-Cyclodecene from Low-Temperature DNMR

| Temperature (°C) | Nucleus | Observation | Interpretation | Reference |

|---|---|---|---|---|

| -154.9 | ¹³C | Eight peaks for olefinic carbons | Five conformations (3 of C₁ symmetry, 2 of C₂ symmetry) | acs.orgresearchgate.net |

| -154.9 | ¹H | Multiple signals for olefinic hydrogens | Supports the presence of five conformations | acs.orgresearchgate.net |

| -74 | ¹H (deuterated) | AB quartet for allylic protons | Slowing of double bond rotation | acs.org |

| -148 | ¹⁹F (difluoro) | Two AB quartets | Two major conformations (85:15 ratio) and other minor ones | caltech.educaltech.edu |

DNMR spectroscopy is also effective in detecting the presence of diastereoisomers and studying their interconversion. For medium-sized trans-cycloalkenes, the molecule is dissymmetric. acs.org Interconversion between enantiomers can occur through processes like the rotation of the double bond through the ring, which results in a diastereomer. acs.org

In the case of trans-cyclodecene derivatives, NMR spectroscopy has been used to detect mixtures of diastereoisomers. rsc.org For trans-cyclodecene itself, two dynamic processes have been identified through DNMR studies of its deuterated form. caltech.edu The first process, with an activation energy of 10.7 ± 0.3 kcal/mol, involves the rotation of the trans-alkene group through the loop of methylene (B1212753) groups. caltech.edu A second, slower process, which appears to involve restricted rotation of the C-6-C-7 segment of the ring, was also observed, though its rate could not be accurately determined. caltech.edu The free energy barrier for the interconversion of conformers in trans-cyclodecene has been estimated to be 6.5 kcal/mol at –139°C. unige.ch

Application in Conformational Studies

X-ray Crystallography for Geometric Confirmation

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While obtaining suitable crystals of trans-cyclodecene itself has been challenging, studies on its derivatives have offered valuable geometric insights.

An X-ray diffraction analysis of a trans-cyclodecene silver nitrate (B79036) adduct has been reported. caltech.edu The conformation of the trans-cyclodecene in this complex was found to resemble that of TBCC (twist-boat-chair-chair) cyclodecane (B1584694). caltech.edu Another study on trans-cyclodecen-5-yl-p-nitrobenzoate in the crystalline state revealed a major conformer with a conformation unrelated to that of the complexed olefin or to the stable conformation of cyclodecane. iupac.org In this structure, the torsion angle around the trans double bond deviates by about 30° from the ideal 180°. iupac.org This deviation indicates significant strain in the double bond system. iupac.org

The X-ray crystallographic data points to the existence of several ill-defined conformations of roughly equal energy for trans-cyclodecene derivatives, all of which are destabilized by the presence of a twisted double bond system. iupac.org This is consistent with the thermodynamic data for the isomerization of trans- to cis-cyclodecene (B1623649). iupac.org

Advanced Spectroscopic Techniques for Structural Characterization

Beyond standard NMR and X-ray methods, a range of advanced spectroscopic techniques can be applied for a more comprehensive structural characterization of complex molecules like trans-cyclodecene. These methods, often used in combination, provide complementary information about molecular structure, composition, and dynamics. numberanalytics.comsolubilityofthings.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups and can provide information about the molecular structure. numberanalytics.com The IR spectrum of trans-cyclodecene has been documented. nih.gov Raman spectroscopy, which analyzes the vibrational modes of molecules, is particularly useful for analyzing molecular structure and can distinguish between different conformers. numberanalytics.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and formula of a compound. mit.edu GC-MS data for trans-cyclodecene is available in spectral databases. nih.gov

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HETCOR, and NOESY are powerful tools for elucidating the connectivity and stereochemistry of molecules. iiserkol.ac.in NOESY, in particular, can be used to identify the relative configuration of atoms by measuring the Nuclear Overhauser Effect. iiserkol.ac.innih.gov

Hyphenated Techniques: The combination of multiple spectroscopic methods, such as MS-NMR or Raman-IR, can provide a more complete picture of a molecule's structure and properties by offering complementary data. solubilityofthings.com

These advanced techniques, in conjunction with DNMR and X-ray crystallography, provide a powerful arsenal (B13267) for the detailed structural elucidation of conformationally complex molecules such as trans-cyclodecene.

Reactivity and Reaction Mechanisms of Trans Cyclodecene

Electrophilic Addition Reactions

The double bond in trans-cyclodecene serves as a nucleophilic site, making it susceptible to electrophilic addition reactions. These reactions involve an initial attack by an electrophile on the π electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The stability of the carbocation formed plays a crucial role in determining the reaction pathway. For cycloalkenes like trans-cyclodecene, the ring size and conformation can influence the stereochemical outcome of these additions. nptel.ac.in

Epoxidation and Subsequent Ring Opening

trans-Cyclodecene undergoes epoxidation in the presence of peroxy acids, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (mCPBA), to form trans-cyclodecene oxide. pearson.com This reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. pearson.com The resulting epoxide is a three-membered ring containing an oxygen atom.

The epoxide ring of trans-cyclodecene oxide can be opened under acidic or basic conditions. In an acid-catalyzed ring-opening, the oxygen atom of the epoxide is first protonated by an acid, such as aqueous acid (H₃O⁺). pearson.com This protonation makes the epoxide more electrophilic. A subsequent nucleophilic attack by water on one of the epoxide carbons leads to the opening of the ring. This process typically results in the formation of a 1,2-diol. pearson.comlibretexts.org

The regioselectivity of the ring-opening of unsymmetrical epoxides depends on the reaction conditions. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide, following an SN1-like mechanism. libretexts.org Conversely, under basic conditions, the nucleophilic attack occurs at the less sterically hindered carbon, characteristic of an SN2 mechanism. libretexts.org

Stereochemical Outcomes of Addition Reactions

The stereochemistry of electrophilic addition reactions to trans-cyclodecene is dictated by the geometry of the starting alkene and the reaction mechanism. The epoxidation of trans-cyclodecene maintains the trans configuration of the starting material, resulting in the formation of a trans-epoxide. pearson.com

The subsequent acid-catalyzed ring-opening of this trans-epoxide by water proceeds with anti-stereochemistry. pearson.com This means that the two hydroxyl groups in the resulting diol are added to opposite faces of the original double bond. This stereochemical outcome is a consequence of the SN2-like attack of the water molecule on the protonated epoxide, which occurs from the side opposite to the epoxide oxygen.

In contrast, similar reactions starting from cis-cyclodecene (B1623649) would lead to different stereochemical products. The epoxidation of cis-cyclodecene forms a cis-epoxide, and its subsequent acid-catalyzed ring-opening results in a diol with syn-stereochemistry, where the hydroxyl groups are on the same side. pearson.com

Cycloaddition Reactions

trans-Cyclodecene, due to its strained double bond, exhibits notable reactivity in cycloaddition reactions. researchgate.net These reactions involve the formation of a cyclic product through the combination of two or more unsaturated molecules. wikipedia.org The strain in the trans isomer of cyclodecene (B14012633) makes its double bond more reactive compared to the less strained cis isomer. researchgate.net

[3+2] Cycloaddition Reactions

One important class of cycloaddition reactions that trans-cyclodecene can participate in is the [3+2] cycloaddition. This type of reaction involves a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile, in this case, trans-cyclodecene). wikipedia.org A notable example is the nitrone-olefin cycloaddition, which is a type of (3+2) cycloaddition. wikipedia.org

Research has shown that trans-vinylcyclopropane-enes can undergo a Rh(I)-catalyzed intramolecular [3+2] cycloaddition to form bicyclic five-membered rings. In these reactions, the vinylcyclopropane (B126155) moiety acts as the three-carbon component. The reaction is highly stereospecific, with the trans configuration of the starting material being crucial for the [3+2] pathway. The corresponding cis-isomer, under the same conditions, was found to undergo a [5+2] cycloaddition instead. This highlights the profound influence of the starting alkene's stereochemistry on the reaction outcome.

Organometallic Complex Formation

trans-Cyclodecene can act as a ligand in the formation of organometallic complexes. The π electrons of the double bond can coordinate to a metal center, forming a metal-alkene complex. The stability and reactivity of these complexes are influenced by the nature of the metal and the other ligands present.

While specific studies detailing the formation of organometallic complexes solely with trans-cyclodecene are not extensively documented in the provided search results, related cyclic dienes like cis,trans-1,5-cyclodecadiene (B73298) are known to form stable complexes with metals such as nickel(0), palladium, and rhodium. These complexes often serve as important precursors and catalysts in various organic transformations, including cross-coupling and hydrogenation reactions. Given the reactivity of its strained double bond, it is plausible that trans-cyclodecene would also form stable organometallic complexes.

Catalytic Applications

The unique reactivity of strained trans-cycloalkenes, including derivatives of trans-cyclodecene, has led to their exploration in various catalytic applications. The strained olefinic framework is often essential for high catalytic performance. researchgate.net

For instance, trans-cyclooctenes have been shown to be effective catalysts for halolactonization reactions. researchgate.net They have also been utilized as chiral ligands in asymmetric metal catalysis, such as in rhodium-catalyzed 1,4-additions, where they can induce high enantioselectivity. researchgate.net While these examples primarily feature the eight-membered ring system, the principles can be extended to the similarly strained ten-membered ring of trans-cyclodecene.

Furthermore, the conversion between cis- and trans-cyclodecene can be achieved through catalytic isomerization using metal catalysts like palladium or platinum under mild conditions. pearson.com This process involves the temporary breaking and reforming of the π-bond, allowing for the interconversion between the two isomers. This catalytic transformation is important for accessing the desired isomer for specific synthetic applications.

Halolactonization Catalysis

There is no available research demonstrating that trans-cyclodecene acts as a catalyst for halolactonization reactions. This catalytic role has, however, been established for strained olefins in trans-cyclooctenes. researchgate.netnih.gov In this mechanism, the strained double bond of the trans-cyclooctene (B1233481) framework functions as a Lewis base, activating halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to facilitate the cyclization of alkenoic acids into halolactones. researchgate.netnih.gov The catalytic efficacy is attributed to the high strain and Lewis basicity of the trans-double bond within the eight-membered ring. researchgate.net

Coordination in Asymmetric Metal Catalysis

Similarly, the use of trans-cyclodecene as a chiral ligand in asymmetric metal catalysis is not documented in the scientific literature. The planar chirality and conformational rigidity of trans-cyclooctene have made it an effective ligand for inducing asymmetry in metal-catalyzed reactions, such as rhodium-catalyzed 1,4-additions. chemistryviews.orgresearchgate.net The strained olefin coordinates to the metal center, creating a defined chiral environment that directs the stereochemical outcome of the reaction. chemistryviews.org

Theoretical and Computational Investigations

Quantum Chemical Calculations for Conformational Energetics

Understanding the conformational preferences of trans-cyclodecene is fundamental to explaining its behavior. Quantum chemical calculations have been instrumental in mapping its complex potential energy surface.

Ab initio and Density Functional Theory (DFT) methods have been employed to investigate the conformations of trans-cyclodecene. Early studies using ab initio calculations at the HF/6-311G* level were used to obtain energies for various conformations. researchgate.net Dynamic NMR spectroscopy studies, complemented by computations, have indicated the presence of multiple conformations. researchgate.netunibas.it The slow-exchange 13C spectrum of trans-cyclodecene at very low temperatures revealed eight peaks for the olefinic carbons, which was interpreted as evidence for five distinct conformations. researchgate.net Of these, three were proposed to have C1 symmetry and two to have C2 symmetry. researchgate.netunibas.it The populations of these conformers were found to range from 3.0% to 37.6%, with the least stable conformer being 0.59 kcal/mol higher in free energy than the most stable one. researchgate.net

DFT calculations, such as those using the B3LYP functional, have become a standard tool for modeling such systems, offering a balance of computational cost and accuracy. nih.gov These methods are used to calculate the geometries and energies of both ground and transition states. unibas.it For instance, DFT calculations have been used to study the epimerization of trans-cycloalkenes, which involves the 180° rotation of the C=C unit through the ring's cavity. researchgate.net The calculated Gibbs energies of activation for this process show a strong dependence on ring size. researchgate.net

Molecular mechanics (MM) simulations, such as those using the MM2 and MM3 force fields, have been widely used to study the conformational landscape of cycloalkanes, including cyclodecane (B1584694), the saturated analog of trans-cyclodecene. acs.orgvulcanchem.com These simulations have been crucial in identifying the complete set of interconversion pathways on the potential energy hypersurface for rings up to twelve members. acs.org For trans-cyclodecene, MM3 force field calculations have been used alongside ab initio methods to analyze its conformations. researchgate.net While MM simulations are computationally less expensive than quantum mechanical methods, they provide valuable insights into the steric and strain energies that govern conformational preferences. researchgate.netacs.org

Ab Initio and Density Functional Theory (DFT) Studies

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in predicting the plausible pathways and transition states for reactions involving trans-cyclodecene. DFT simulations, for example, can model the transition states of reactions like cycloadditions and eliminations, helping to predict regioselectivity. The transition state is the highest energy point on the minimum energy reaction path, and its structure and energy determine the reaction rate. utexas.edurowansci.com

For instance, in the context of epoxidation reactions, theoretical models can predict the formation of a trans-epoxide from trans-cyclodecene, where the stereochemistry of the alkene is maintained in the product. pearson.com The subsequent acid-catalyzed ring-opening of the epoxide can also be modeled to predict the formation of a diol with anti stereochemistry. pearson.com Furthermore, computational studies have been used to investigate the mechanism of chirality transfer in reactions involving medium-sized trans-cycloalkenes. researchgate.netresearchgate.net For example, the synthesis of optically pure γ-aryl enones from bicyclic cyclobutenes proceeds through a cis,trans-cycloalkadiene intermediate, and the chirality transfer in this process has been rationalized using computational models. researchgate.net

Modeling of Ring Strain and Transannular Interactions

The ten-membered ring of trans-cyclodecene is subject to significant ring strain, which is a combination of angle strain, torsional strain, and transannular strain (also known as Prelog strain). numberanalytics.comwikipedia.orglibretexts.org Computational methods are essential for quantifying these different types of strain. Ring strain energies can be calculated by comparing the heat of combustion of the cyclic molecule to that of a strain-free reference compound. masterorganicchemistry.com

Transannular strain arises from steric interactions between non-adjacent atoms across the ring. wikipedia.org In cyclodecane, the boat-chair-boat conformation minimizes these interactions, but some residual strain remains due to close contacts between hydrogen atoms. wikipedia.orgcaltech.edu Theoretical and experimental studies have investigated these transannular interactions in medium-sized rings. X-ray diffraction can provide geometric data, but computational calculations are necessary to quantify the strain energy associated with these close contacts. The presence of a trans double bond in cyclodecene (B14012633) introduces additional strain and influences the conformational preferences and the nature of transannular interactions. wikipedia.org

Studies on Stereoselectivity and Chirality Transfer Mechanisms

trans-Cyclodecene is a chiral molecule due to its puckered ring structure. doubtnut.com Computational studies have been instrumental in understanding the stereoselectivity of its reactions and the mechanisms of chirality transfer. swarthmore.edufrontiersin.org For example, in the synthesis of functionalized medium-sized trans-cycloalkenes, chirality can be transferred from an enantiomerically enriched starting material. researchgate.net

Computational models can elucidate how the planar chirality of a trans-cycloalkene can be translated into point chirality in a subsequent reaction. researchgate.net For example, in the Diels-Alder reaction of trans-cycloheptene, computational studies suggested that the chiral conformation of the cis-isomer, when complexed with a chiral phosphoric acid, induces enantioselectivity in the photochemical isomerization to the trans-isomer. researchgate.net This planar chirality is then transferred to create a point-chiral center in the Diels-Alder product. researchgate.net Similarly, the development of synthetic methods for medium-sized trans-cycloalkenes has demonstrated the transfer of chirality from a central chiral center to planar chirality in the cycloalkene product. researchgate.net

Advanced Research and Future Directions

Exploration of Novel Synthetic Routes

The synthesis of medium-sized trans-cycloalkenes like trans-cyclodecene presents a formidable challenge in organic chemistry due to the inherent strain of the trans-double bond within a 10-membered ring. Recent advancements have led to innovative synthetic methodologies that overcome these hurdles.

A particularly effective method involves a domino reaction sequence that begins with simple cycloalkanones. researchgate.netsci-hub.se This strategy employs an enol silyl (B83357) ether formation, followed by a [2+2] cycloaddition, and culminates in a domino 4π electrocyclic ring opening/alkylation sequence. researchgate.netsci-hub.se This approach is notable for its ability to reliably construct the strained trans-double bond in a stereospecific manner. sci-hub.se The mechanism proceeds through a short-lived cis,trans-siloxycycloalkadiene intermediate. sci-hub.se Research has demonstrated the successful synthesis of a functionalized trans-cyclodecene derivative from an isolated cyclodecadiene intermediate using this protocol. researchgate.netsci-hub.se

Older methods have also been documented, such as the synthesis of trans-cyclodecene from cyclodecyldimethylamine oxide. nih.gov The selective synthesis of trans-cyclodecene remains an area of interest, as traditional methods like the catalytic semihydrogenation of cyclodecyne (B1206684) typically yield the cis-isomer exclusively. oregonstate.edu

Summary of Selected Synthetic Routes for trans-Cycloalkenes

| Method | Starting Material | Key Steps/Reagents | Outcome | Reference |

|---|---|---|---|---|

| Domino Electrocyclic Ring Opening/Alkylation | Cycloalkanones | 1. Enol silyl ether formation 2. [2+2] cycloaddition 3. 4π electrocyclic ring opening | Functionalized medium-sized trans-cycloalkenes, including trans-cyclodecene derivatives. | researchgate.netsci-hub.se |

| Hofmann Elimination | Cyclodecyldimethylamine oxide | Thermal elimination | trans-Cyclodecene | nih.gov |

Development of New Catalytic Applications

The inherent ring strain of the double bond in trans-cycloalkenes makes them intriguing candidates for applications in catalysis. While much of the foundational research has been conducted on the more strained trans-cyclooctene (B1233481), the principles are extendable to trans-cyclodecene. The strained olefinic bond is more Lewis basic than in unstrained alkenes, allowing it to activate halogens. researchgate.net

Studies have shown that trans-cyclooctenes can serve as efficient organocatalysts for halolactonization reactions. researchgate.netnih.gov The trans-cycloalkene framework is essential for this catalytic performance. researchgate.netnih.gov Furthermore, chiral trans-cyclooctenes have been employed as asymmetric ligands in metal-catalyzed reactions, such as the rhodium-catalyzed 1,4-addition of organotin reagents to enones. researchgate.net This opens the possibility for trans-cyclodecene derivatives to be used in asymmetric catalysis. However, a significant challenge is the optical stability of the molecule; it has been observed that trans-cyclodecene recovered from diastereoisomeric platinum complexes was optically inactive, indicating spontaneous racemization under those conditions. researchgate.netacs.org

Mechanistic Insights from Advanced Computational Studies

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the structure, stability, and reactivity of strained molecules like trans-cyclodecene. Computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.orgnih.govrsc.org

For trans-cyclodecene, computational analysis has been used to investigate its conformational landscape. The molecule's flexibility and the large number of potential low-energy conformations make such studies complex. wikipedia.orgacs.org DFT calculations can model transition states and predict the regioselectivity and stereoselectivity of reactions, such as cycloadditions. acs.org For instance, studies on related systems have used DFT to reveal the energetics of competing reaction pathways, explain stereochemical outcomes, and clarify the role of catalysts. rsc.orgnih.gov

Computational studies on the cycloaddition of phenyl azide (B81097) to a series of alkenes, including trans-cyclodecene, found that its π-ionization potential was very similar to that of cis-cyclodecene (B1623649). acs.org This type of analysis helps to place the reactivity of trans-cyclodecene within the broader context of cycloaddition chemistry. acs.org

Selected Computational Studies on Cycloalkenes

| Study Focus | Computational Method | Key Finding | Relevance to trans-Cyclodecene | Reference |

|---|---|---|---|---|

| Conformational Barriers | Molecular Modeling | Investigated the complex conformational interconversions in the 10-membered ring. | Provides fundamental understanding of the molecule's structure and dynamics. | acs.org |

| Cycloaddition Reactivity | DFT (ωB97X-D, B2PLYP-D3) | Calculated reaction energetics and analyzed orbital interactions for azide cycloadditions. Found π-ionization potential of trans-cyclodecene is similar to the cis-isomer. | Helps predict and explain the reactivity of trans-cyclodecene in important chemical transformations. | acs.org |

| Metal-Catalyzed Cycloisomerization | DFT | Elucidated complex reaction mechanisms, intermediate structures, and the reasons for observed regioselectivity in strained ring formation. | Demonstrates the power of DFT to unravel complex reaction pathways that trans-cyclodecene could undergo. | rsc.org |

Integration of trans-Cyclodecene in Polymer Science and Materials

The unique geometry and reactivity of trans-cyclodecene make it a valuable monomer for creating advanced polymers. Its incorporation into polymer backbones can significantly influence the final material's properties.

Ring-Opening Metathesis Polymerization (ROMP) Applications

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique driven by the release of ring strain in cyclic olefin monomers. nih.govacs.orgnih.gov trans-Cyclodecene has been successfully used as a monomer in Alternating Ring-Opening Metathesis Polymerization (AROMP). nih.govacs.org

In one study, trans-cyclodecene was copolymerized with a functionalized bicyclic monomer using a ruthenium catalyst. nih.govacs.org This AROMP process yielded linear alternating copolymers with a well-defined structure, where the trans-cyclodecene unit acts as a spacer in the polymer backbone. nih.govacs.org It was noted that while cis-cyclodecene can be homopolymerized by certain catalysts to form trans-polydecenamer, trans-cyclodecene did not undergo homopolymerization under the specific AROMP conditions used, highlighting the selectivity of the catalytic system. nih.govacs.org The living ROMP of the related, more strained trans-cyclooctene has been shown to produce polymers with very low polydispersity, demonstrating the potential for precise polymer synthesis using trans-alkenes. nih.gov

Alternating ROMP of Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide (A) and trans-Cyclodecene (B2)

| Entry | [B2]:[A]:[Cat] | Time (h) | Conversion (%) | Mₙ (kDa) | PDI | Reference |

|---|---|---|---|---|---|---|

| 1 | 10:1:0.05 | 2 | >99 | 18.4 | 1.25 | nih.govacs.org |

| 2 | 20:1:0.05 | 2 | >99 | 32.7 | 1.28 | nih.govacs.org |

| 3 | 30:1:0.05 | 2 | >99 | 45.5 | 1.30 | nih.govacs.org |

| 4 | 40:1:0.05 | 2 | >99 | 62.1 | 1.37 | nih.govacs.org |

Tunable Polymer Properties through Cycloalkene Incorporation

A key advantage of integrating trans-cyclodecene into polymers is the ability to tune the material's physical and chemical properties. nih.govacs.org The size of the cycloalkene ring incorporated into a polymer backbone acts as a "spacer" that can be varied to control properties like thermal behavior and hydrophobicity. nih.govacs.org

Research on alternating copolymers has shown that as the size of the cycloalkene monomer increases (from cyclohexene (B86901) to trans-cyclodecene to cyclododecene), the glass transition temperature (Tg) of the resulting polymer decreases. nih.govacs.org This is attributed to the increased flexibility and spacing provided by the larger rings. nih.govacs.org Similarly, the hydrophilicity of the material can be adjusted; the same study demonstrated that polymers incorporating larger cycloalkenes were more hydrophobic, as evidenced by higher water contact angles. nih.govacs.org This ability to systematically alter polymer characteristics by choosing the appropriate cycloalkene monomer is a powerful strategy in modern materials design. illinois.edunih.gov The geometric configuration (cis vs. trans) of cyclic units within a polymer chain is also known to have a profound impact on material properties, with trans isomers often leading to materials with enhanced thermal and mechanical stability. rsc.org

Effect of Cycloalkene Spacer Size on Polymer Properties

| Cycloalkene Monomer | Glass Transition Temp. (Tg, °C) | Water Contact Angle (°) | Reference |

|---|---|---|---|

| Cyclohexene | 144 | 79.4 ± 0.6 | nih.govacs.org |

| trans-Cyclodecene | 106 | 84.1 ± 1.1 | nih.govacs.org |

| Cyclododecene | 86 | 89.3 ± 1.0 | nih.govacs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.